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Compound of Interest

Compound Name: Apoptosis inducer 12

Cat. No.: B12408894 Get Quote

An In-depth Technical Guide to FLLL12

Introduction
FLLL12 is a synthetic analog of curcumin, designed to overcome the limitations of the natural

compound, such as low bioavailability and potency.[1][2] It is a potent small molecule inhibitor

with significant anti-cancer properties demonstrated across a range of preclinical studies.

FLLL12 exhibits enhanced growth-suppressive activity and has more favorable

pharmacokinetic properties compared to curcumin.[1][3] This document provides a

comprehensive overview of the chemical structure, properties, and biological activities of

FLLL12, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
FLLL12, also known as GO-Y 026, is chemically identified as 1,5-Bis-(4-hydroxy-3,5-

dimethoxy-phenyl)-penta-1,4-dien-3-one.[3] It is a symmetrical molecule derived from curcumin

by modifying the aryl side chains.
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Identifier Value

IUPAC Name
1,5-Bis-(4-hydroxy-3,5-dimethoxy-phenyl)-

penta-1,4-dien-3-one

Synonyms FLLL-12, GO-Y 026

CAS Number 917813-60-6

Molecular Formula C21H22O7

SMILES Code
O=C(/C=C/C1=CC(OC)=C(O)C(OC)=C1)/C=C/

C2=CC(OC)=C(O)C(OC)=C2

InChI Key DDGVRFAFSCAHHH-KQQUZDAGSA-N

Physicochemical Properties
Property Value

Molecular Weight 386.40 g/mol

Exact Mass 386.1366

Appearance Not specified, likely a solid

Solubility Soluble in DMSO for in vitro studies

Storage
Dry, dark, at 0-4°C for short term or -20°C for

long term

Biological Activity and Mechanism of Action
FLLL12 is a multi-targeting agent that modulates several key signaling pathways implicated in

cancer cell proliferation, survival, and apoptosis. Its potency is reported to be 5 to 24 times

greater than that of curcumin in various cancer cell lines.

Inhibition of STAT3 Signaling
A primary mechanism of action for FLLL12 is the inhibition of the Signal Transducer and

Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a

common feature in many cancers, promoting cell proliferation and survival. FLLL12 inhibits the
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phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which prevents its dimerization, nuclear

translocation, and DNA binding activity. This leads to the downregulation of STAT3 downstream

target genes, including the anti-apoptotic proteins Bcl-xL and survivin, and the cell cycle

regulator cyclin D1.
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FLLL12 inhibits the STAT3 signaling pathway.

Inhibition of AKT/mTOR Pathway
FLLL12 also potently inhibits the PI3K/AKT signaling pathway, another critical regulator of cell

survival. It has been shown to decrease the phosphorylation of AKT and its downstream

targets, including mTOR, S6 ribosomal protein, and 4EBP1. The inhibition of this pathway

contributes to FLLL12-induced apoptosis. Furthermore, FLLL12 inhibits the phosphorylation of

the FOXO family of transcription factors (FOXO1a and 3a), which are negatively regulated by
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AKT. Dephosphorylated FOXO proteins can translocate to the nucleus and upregulate pro-

apoptotic genes like Bim.
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FLLL12 inhibits the EGFR-AKT-mTOR signaling pathway.

Induction of Apoptosis via Intrinsic and Extrinsic
Pathways
FLLL12 induces apoptosis through multiple mechanisms:

Intrinsic (Mitochondrial) Pathway: FLLL12 causes the release of cytochrome c from the

mitochondria into the cytoplasm, a key step in mitochondria-mediated apoptosis. It
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modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic

proteins like Bcl-2 and increasing the expression of the pro-apoptotic protein Bim.

Extrinsic (Death Receptor) Pathway: In lung cancer cells, FLLL12 has been shown to induce

apoptosis by upregulating Death Receptor 5 (DR5). This activation of the DR5-dependent

pathway is independent of p53 and p73. The upregulation of DR5 leads to the activation of

caspase-8 and the cleavage of Bid into tBid, linking the extrinsic pathway to the intrinsic

pathway.

Activation of Oxidative Stress Response
Recent studies indicate that FLLL12 can activate the NRF2-mediated oxidative stress response

pathway. This suggests a potential role for FLLL12 in chemoprevention by protecting cells from

oxidative damage, a key initiator of carcinogenesis.

Preclinical Efficacy
In Vitro Potency
The half-maximal inhibitory concentration (IC50) of FLLL12 has been determined in various

cancer cell lines, consistently showing superior potency over curcumin.

Cell Line
Type

Cell Lines
FLLL12
IC50 (µM)

Curcumin
IC50 (µM)

Fold-
Potency (vs
Curcumin)

Reference

Head & Neck

(SCCHN)

Tu686,

886LN,

Tu212, etc.

0.35 - 1.55 4.53 - 17.42 10 - 24

Lung Cancer
H1792, H441,

H226
0.63 - 1.87 6.07 - 12.4 5 - 10

Breast &

Prostate
Various

~10x more

potent
- ~10

In Vivo Efficacy and Pharmacokinetics
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In a squamous cell carcinoma of the head and neck (SCCHN) xenograft model, intraperitoneal

administration of FLLL12 (50 mg/kg) significantly inhibited tumor growth compared to both

vehicle control and curcumin-treated groups, without causing notable toxicity.

Pharmacokinetic studies in mice revealed that FLLL12 possesses more favorable properties

than curcumin.

Parameter FLLL12 Curcumin Reference

Cmax (ng/mL) 200 ± 62 53 ± 14

Tmax (h) 0.25 0.25

AUC (ng·h/mL) 114 ± 24 38 ± 12

Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for

FLLL12.

Cell Growth Inhibition (IC50) Assay
Method: Sulforhodamine B (SRB) assay.

Protocol:

Seed appropriate numbers of cells in 96-well plates and incubate overnight.

Treat cells with various concentrations of FLLL12 or curcumin dissolved in DMSO (final

DMSO concentration <0.1%).

Incubate for 72 hours.

Fix cells with trichloroacetic acid (TCA).

Stain with SRB dye.

Wash and solubilize the bound dye with Tris base.
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Measure absorbance at a suitable wavelength (e.g., 510 nm).

Calculate IC50 values using appropriate software (e.g., CalcuSyn).

Apoptosis Assay
Method: Annexin V staining followed by flow cytometry.

Protocol:

Seed cells in 6-cm plates to 40-50% confluency.

Treat with specified doses of FLLL12 or curcumin for 24 and 48 hours.

Harvest cells (including floating cells) and wash with PBS.

Resuspend cells in Annexin V binding buffer.

Add Annexin V-PE (or other fluorochrome) and a viability dye (e.g., 7-AAD or PI).

Incubate in the dark for 15 minutes at room temperature.

Analyze by flow cytometry to distinguish between viable, early apoptotic, and late

apoptotic/necrotic cells.

Western Blotting
Method: Standard immunoblotting for protein expression and phosphorylation analysis.

Protocol:

Treat cells with FLLL12 or curcumin for the desired time.

Lyse cells in RIPA buffer or other suitable lysis buffer containing protease and

phosphatase inhibitors.

Determine protein concentration using a BCA or Bradford assay.

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
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Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detect signals using an enhanced chemiluminescence (ECL) kit.

Quantitative Real-Time PCR (qPCR)
Method: SYBR Green-based qPCR for mRNA expression analysis.

Protocol:

Treat cells with FLLL12 or curcumin.

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

Synthesize cDNA from 1-2 µg of RNA using a cDNA synthesis kit.

Perform qPCR using SYBR Green master mix with specific primers for target genes (e.g.,

EGFR, AKT, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Analyze data using the ΔΔCt method to determine relative gene expression.

In Vivo Xenograft Study
Method: Subcutaneous tumor model in immunocompromised mice.

Protocol:

Inject cancer cells (e.g., Tu686 SCCHN cells) subcutaneously into the flank of athymic

nude or A/J mice.

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

Randomize mice into treatment groups (e.g., vehicle control, curcumin, FLLL12).
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Administer treatment via a specified route (e.g., intraperitoneal injection) at a defined dose

and schedule (e.g., 50 mg/kg, 5 days/week).

Measure tumor volume twice a week using calipers (Volume = π/6 × L × W²).

Monitor animal body weight and general health as indicators of toxicity.

At the end of the study, euthanize mice and harvest tumors and major organs for further

analysis (e.g., H&E staining, Western blotting).
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Workflow for an in vivo xenograft efficacy study.

Conclusion
FLLL12 is a promising curcumin analog with substantially improved potency and

pharmacokinetic properties. Its ability to target multiple oncogenic signaling pathways,

including STAT3 and AKT, provides a strong rationale for its continued development as a

therapeutic agent for various cancers. The detailed mechanisms and protocols outlined in this

guide offer a solid foundation for researchers aiming to investigate and harness the potential of

FLLL12 in cancer therapy and prevention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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